molecular formula C16H18N4O B7557775 N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide

N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide

Cat. No. B7557775
M. Wt: 282.34 g/mol
InChI Key: ALTPORWESIJLFS-UHFFFAOYSA-N
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Description

N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained attention for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine carboxamides and has shown promising results in preclinical studies for the treatment of several neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide is not fully understood. However, it has been reported to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor plays a crucial role in cognitive function, neuroprotection, and neuroinflammation. By modulating this receptor, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide may improve cognitive function, reduce neuroinflammation, and enhance neuroprotection.
Biochemical and Physiological Effects
In preclinical studies, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. Moreover, this compound has also shown anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. However, further studies are required to determine the exact biochemical and physiological effects of N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide in lab experiments are its potential therapeutic applications in various neurological disorders and cancer. Moreover, this compound has shown promising results in preclinical studies and has a well-established synthesis method. However, the limitations of using N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide in lab experiments are its unknown mechanism of action and the lack of clinical studies to determine its safety and efficacy.

Future Directions

The future directions for N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide include further studies to determine its mechanism of action and the exact biochemical and physiological effects. Moreover, clinical studies are required to determine its safety and efficacy in humans. Furthermore, this compound can be modified to improve its potency and selectivity for the alpha7 nicotinic acetylcholine receptor. Finally, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide can be tested in combination with other drugs to determine its synergistic effects in the treatment of neurological disorders and cancer.
Conclusion
In conclusion, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide is a novel compound that has shown potential therapeutic applications in various neurological disorders and cancer. The synthesis method of this compound has been reported in the literature and has been optimized for large-scale production. However, further studies are required to determine its mechanism of action, biochemical and physiological effects, and safety and efficacy in humans. Moreover, this compound can be modified to improve its potency and selectivity for the alpha7 nicotinic acetylcholine receptor. Finally, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide can be tested in combination with other drugs to determine its synergistic effects in the treatment of neurological disorders and cancer.

Synthesis Methods

The synthesis of N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide involves the reaction of 2-phenylpyrimidine-5-carboxylic acid with piperidine-4-carboxylic acid using coupling reagents such as EDC and HOBt. The resulting compound is then purified using column chromatography to obtain the final product. This method has been reported in the literature and has been optimized for large-scale production.

Scientific Research Applications

N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide has shown potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance neuroprotection. Moreover, N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide has also shown promising results in the treatment of cancer, particularly in breast cancer and lung cancer.

properties

IUPAC Name

N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(13-6-8-17-9-7-13)20-14-10-18-15(19-11-14)12-4-2-1-3-5-12/h1-5,10-11,13,17H,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTPORWESIJLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylpyrimidin-5-yl)piperidine-4-carboxamide

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